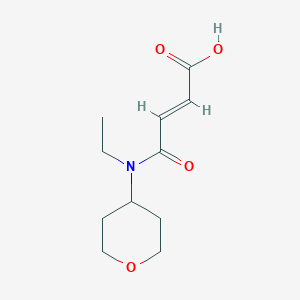
(E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid
Overview
Description
(E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid is a useful research compound. Its molecular formula is C11H17NO4 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(E)-4-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-oxobut-2-enoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C12H17NO4 and a molecular weight of 239.27 g/mol. Its structure features a tetrahydro-2H-pyran moiety, which is significant for its biological interactions.
- Enzyme Inhibition : Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in metabolic pathways. For instance, derivatives have shown inhibitory effects on phosphodiesterase type IV (PDE4), which is implicated in inflammatory responses and conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cell Signaling Modulation : The compound may influence G protein-coupled receptor (GPCR) signaling pathways. GPCRs are critical for various physiological processes, and modulation of these receptors can lead to significant biological effects, including alterations in cell proliferation and immune responses .
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may enhance immune activity against tumors by modulating the tumor microenvironment, particularly by affecting tumor-associated macrophages (TAMs) and their polarization .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases, although detailed pathways remain to be elucidated.
- Animal Models : In vivo studies using animal models have shown promising results in reducing tumor growth when treated with this compound. The observed effects correlate with increased immune cell infiltration into tumors and decreased levels of immunosuppressive factors .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| Biological Activity | Antitumor, Anti-inflammatory |
| Mechanism of Action | PDE4 Inhibition, GPCR Modulation |
| In Vitro Cytotoxicity | Yes |
| In Vivo Tumor Growth Reduction | Yes |
Research Findings
- Pharmacological Studies : A study published in PubMed Central highlighted the role of similar compounds in inhibiting PDE4, leading to reduced inflammation and improved respiratory function in models of asthma .
- Mechanistic Insights : Research has shown that the modulation of GPCRs by these compounds can lead to enhanced signaling pathways that promote apoptosis in cancer cells while inhibiting pro-inflammatory cytokine production .
- Potential Therapeutic Applications : Given its biological activities, this compound holds potential for development into therapeutics for cancer and inflammatory diseases.
Properties
IUPAC Name |
(E)-4-[ethyl(oxan-4-yl)amino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-2-12(9-5-7-16-8-6-9)10(13)3-4-11(14)15/h3-4,9H,2,5-8H2,1H3,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFOKMWMQXDDBSB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCOCC1)C(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1CCOCC1)C(=O)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















